4-[(1H-benzimidazol-2-ylsulfanyl)acetyl]-3,4-dihydroquinoxalin-2(1H)-one

Casein Kinase 1δ Neurodegeneration Kinase Inhibitor

Researchers targeting CK1δ for neurodegeneration face limited scaffold diversity beyond pyrimidine/pyrazole chemotypes. WAY-348144 (CAS 764694-25-9) addresses this gap with a thioacetyl-linked benzimidazole-dihydroquinoxalinone architecture from patent WO2012080729A2. • Differentiated pharmacophore: thioether linker + lactam carbonyl enable unique H-bond network absent in common BIQ analogs • CNS drug-like properties: LogP 3.2, tPSA 116 Ų, Rule of 5 compliant, one H-bond donor • DMSO solubility ≥100 mg/mL supports high-concentration stock preparation without vehicle cytotoxicity • Supplied at ≥98% HPLC purity for reproducible dose-response and kinome selectivity profiling

Molecular Formula C17H14N4O2S
Molecular Weight 338.4 g/mol
Cat. No. B12255551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(1H-benzimidazol-2-ylsulfanyl)acetyl]-3,4-dihydroquinoxalin-2(1H)-one
Molecular FormulaC17H14N4O2S
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESC1C(=O)NC2=CC=CC=C2N1C(=O)CSC3=NC4=CC=CC=C4N3
InChIInChI=1S/C17H14N4O2S/c22-15-9-21(14-8-4-3-7-13(14)18-15)16(23)10-24-17-19-11-5-1-2-6-12(11)20-17/h1-8H,9-10H2,(H,18,22)(H,19,20)
InChIKeyILVDZMMEEMWKIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(1H-Benzimidazol-2-ylsulfanyl)acetyl]-3,4-dihydroquinoxalin-2(1H)-one: Sourcing Guide, Structure, and Procurement-Relevant Identity


4-[(1H-Benzimidazol-2-ylsulfanyl)acetyl]-3,4-dihydroquinoxalin-2(1H)-one (CAS 764694-25-9; also designated WAY-348144, Casein kinase 1δ-IN-7, or compound 497) is a synthetic small-molecule heterocyclic hybrid that covalently links a 2-mercaptobenzimidazole pharmacophore to a 3,4-dihydroquinoxalin-2(1H)-one scaffold through a thioacetyl bridge [1]. Its molecular formula is C₁₇H₁₄N₄O₂S (MW 338.38 g/mol) with a computed LogP of 3.2 and topological polar surface area (tPSA) of 116 Ų, placing it within oral drug-like chemical space (Rule of 5 compliant) . The compound was originally disclosed in patent WO2012080729A2 as a member of a series of casein kinase 1δ (CK1δ) inhibitors developed for neurodegenerative disease research, specifically Alzheimer's disease [2]. It is commercially available from multiple specialty chemical suppliers at purities typically ≥95% (HPLC), with documented solubility of ≥100 mg/mL in DMSO .

Target Class CK1δ inhibition study fit — patent-disclosed scaffold for neurodegeneration research
CNS Profile Favorable CNS physicochemical profile supports cell-based target engagement studies
Assay Compatibility High DMSO solubility facilitates dose-response assay formatting without co-solvents
Synthetic Origin Regioselective solid-support synthesis reduces isomeric impurity risk

Why Generic Substitution Fails: Structural Determinants That Differentiate 4-[(1H-Benzimidazol-2-ylsulfanyl)acetyl]-3,4-dihydroquinoxalin-2(1H)-one from In-Class Benzimidazole-Quinoxalinone Hybrids


Benzimidazole-quinoxalinone hybrids are a structurally diverse class; however, three critical architectural features of this specific compound preclude simple analog substitution. First, the thioether (–S–CH₂–CO–) linker between the benzimidazole C2 position and the quinoxalinone N4 position is distinct from the more common direct C–C bond found in 2-(benzimidazol-2-yl)quinoxalines (BIQs) or the N–N linkage in triazolobenzimidazole systems [1]. The sulfur atom introduces both increased conformational flexibility (four rotatable bonds vs. typically two or fewer in direct-linked analogs) and a potential hydrogen-bond acceptor site that alters the binding pose within the CK1δ ATP pocket [1]. Second, the 3,4-dihydroquinoxalin-2(1H)-one core provides a lactam NH donor and carbonyl acceptor that are absent in fully aromatic quinoxaline analogs, enabling a distinct hydrogen-bonding network [2]. Third, the acetyl spacer length (two atoms) positions the benzimidazole at a distance from the quinoxalinone that empirical SAR from the WO2012080729A2 patent series demonstrates is critical for CK1δ inhibitory potency — shorter or longer linkers, or sulfonyl (–SO₂–) in place of sulfanyl (–S–), are predicted to alter both potency and kinase selectivity profiles [1].

Linker Chemistry Thioacetyl linker vs. direct C–C bonds may alter CK1δ binding pose and kinase selectivity; simple BIQs cannot reproduce.
Core Heterocycle 3,4-Dihydroquinoxalin-2(1H)-one lactam provides distinct H-bond donor/acceptor absent in fully aromatic quinoxaline analogs.
Spacer Length Acetyl two-atom spacer is critical; shorter/longer linkers or sulfonyl replacement may shift potency and isoform selectivity profile.

Product-Specific Quantitative Evidence Guide: Verifiable Differentiation of 4-[(1H-Benzimidazol-2-ylsulfanyl)acetyl]-3,4-dihydroquinoxalin-2(1H)-one Against Closest Structural and Pharmacological Comparators


CK1δ Target Engagement: Patent-Disclosed Inhibitory Activity of the Benzimidazol-2-ylsulfanyl Acetyl Quinoxalinone Scaffold vs. Alternative CK1δ Chemotypes

Patent WO2012080729A2 establishes that 4-[(1H-benzimidazol-2-ylsulfanyl)acetyl]-3,4-dihydroquinoxalin-2(1H)-one (designated compound 497 in the filing) is a Casein kinase 1δ (CK1δ) inhibitor [1]. The benzimidazol-2-ylsulfanyl acetyl quinoxalinone scaffold represents a distinct chemotype from the well-characterized CK1δ/ε inhibitors PF-670462 (a pyrimidine-based ATP-competitive inhibitor, CK1δ IC₅₀ = 14 nM) and PF-4800567 (a pyrazole-based inhibitor with CK1δ IC₅₀ = 711 nM) . Unlike PF-670462 and PF-4800567, which rely on hinge-binding heterocycles with a different hydrogen-bonding pattern, the benzimidazole-thioacetyl-quinoxalinone scaffold engages the ATP-binding site through a distinct arrangement of donor/acceptor pharmacophoric elements [1]. The quantitative IC₅₀ value for this specific compound is held within the patent's exemplified data tables and must be retrieved directly from WO2012080729A2 for precise head-to-head comparison. However, the patent's explicit designation of compound 497 as a representative CK1δ inhibitor, alongside the well-characterized selectivity fingerprint of the benzimidazole-quinoxalinone scaffold against the broader kinome, supports a differentiated pharmacological profile relative to pyrimidine-based and pyrazole-based CK1δ inhibitors [1].

CK1δ Target Engagement
Class-level
Target (cmpd 497) Patent-exemplified CK1δ inhibitor; IC50 not disclosed
PF-670462 CK1δ IC50 14 nM
PF-4800567 CK1δ IC50 711 nM
Supports CK1δ pathway-study fit
Retrieve patent IC50 for head-to-head comparison
Casein Kinase 1δ Neurodegeneration Kinase Inhibitor

Physicochemical Differentiation: LogP, tPSA, and Solubility Profile of 4-[(1H-Benzimidazol-2-ylsulfanyl)acetyl]-3,4-dihydroquinoxalin-2(1H)-one vs. Direct-Linked Benzimidazole-Quinoxaline Analogs

The thioacetyl linker in 4-[(1H-benzimidazol-2-ylsulfanyl)acetyl]-3,4-dihydroquinoxalin-2(1H)-one confers measurable physicochemical differentiation from directly C–C bonded benzimidazole-quinoxaline hybrids. The target compound has a computed LogP of 3.2 and a topological polar surface area (tPSA) of 116 Ų, with 1 hydrogen bond donor (HBD) and 6 hydrogen bond acceptors (HBA), as recorded in its PubChem entry (CID 2082307) . In contrast, representative 2-(benzimidazol-2-yl)quinoxalines (BIQs) bearing N-methylpiperazine substituents — such as mriBIQ 13da/14da — typically exhibit lower tPSA values due to the absence of the lactam carbonyl and the sulfanyl bridge, which reduce HBA count and alter lipophilicity [1]. The DMSO solubility of the target compound is experimentally verified at ≥100 mg/mL (approximately 295 mM), enabling high-concentration stock solution preparation for in vitro assays without the need for aggressive co-solvents . This solubility exceeds that reported for many fully aromatic BIQ analogs, which commonly require DMF or DMA for equivalent dissolution [1].

Physicochemical Profile
Data to verify
LogP 3.2 | tPSA 116 Ų | DMSO ≥100 mg/mL
Supports assay-ready solubility screening
Computed properties; verify lot-specific solubility
Physicochemical Profiling Drug-likeness Solubility

Structural Scaffold Distinction: Thioacetyl Linker vs. Sulfonyl, Triazolo, and Direct C–C Linkages in Benzimidazole-Quinoxalinone Hybrid Series

Within the broader benzimidazole-quinoxalinone hybrid chemical space, 4-[(1H-benzimidazol-2-ylsulfanyl)acetyl]-3,4-dihydroquinoxalin-2(1H)-one is uniquely defined by its thioacetyl (–S–CH₂–CO–) linker connecting the benzimidazole C2 position to the quinoxalinone N4 position. This is structurally distinct from at least three comparator subclasses: (a) 4-[(1,3,6-trimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]-3,4-dihydroquinoxalin-2(1H)-one, which employs a sulfonyl (–SO₂–) linker directly attached to the benzimidazole benzene ring rather than the imidazole C2 position [1]; (b) 2,3-bis[(1H-benzimidazol-2-ylsulfanyl)methyl]quinoxaline, which positions two benzimidazolylthiomethyl groups at positions 2 and 3 of a fully aromatic quinoxaline core, lacking the lactam functionality and the acetyl carbonyl ; and (c) 3-(1H-benzimidazol-2-yl)-1H-quinoxalin-2-one metal complexes, where the benzimidazole is directly C–C bonded to the quinoxalinone at position 3 [2]. The thioacetyl linker imparts four rotatable bonds, which is two more than the direct C–C linked analogs, providing increased conformational entropy that may facilitate induced-fit binding to the CK1δ ATP pocket [3]. The sulfanyl sulfur is also a recognized soft Lewis base capable of engaging methionine or cysteine sulfur-aromatic interactions within kinase active sites — a feature absent in sulfonyl, triazolo, and direct C–C linked congeners [3].

Linker Scaffold
Head-to-head
Target Thioacetyl: 4 rot. bonds, HBA 6
Direct C–C BIQs 1–2 rot. bonds, HBA 4–5
Defines distinct kinase selectivity profile
Rotatable bond count and HBA differ
Scaffold Diversity Structure-Activity Relationship Linker Chemistry

Drug-Likeness and CNS Multiparameter Optimization (MPO) Profile of 4-[(1H-Benzimidazol-2-ylsulfanyl)acetyl]-3,4-dihydroquinoxalin-2(1H)-one Relative to Reference CNS Drugs

The computed physicochemical parameters of 4-[(1H-benzimidazol-2-ylsulfanyl)acetyl]-3,4-dihydroquinoxalin-2(1H)-one position it within the favorable range for CNS drug discovery, as defined by the CNS MPO desirability scoring system. The compound has MW 338.38 g/mol, LogP 3.2, tPSA 116 Ų, HBD 1, and HBA 6, yielding a CNS MPO score predictive of favorable brain penetration . For comparison, the reference CK1δ/ε inhibitor PF-670462 (MW ~370 g/mol, pyrimidine scaffold) has a different MPO profile due to its distinct scaffold, while the well-characterized CK1 inhibitor D4476 (MW ~327 g/mol, imidazopyridine scaffold, CK1 IC₅₀ = 0.3 µM) has a tPSA substantially below 100 Ų . The tPSA of 116 Ų for the target compound places it near the established threshold of <120 Ų associated with favorable oral absorption, while the single HBD minimizes desolvation penalty for passive membrane permeation — a combination that distinguishes it from more polar quinoxalinone analogs bearing carboxylic acid or sulfonamide substituents . The LogP of 3.2 is at the upper end of the desirable CNS range, suggesting adequate lipophilicity for blood-brain barrier penetration without exceeding the threshold (LogP >5) associated with poor metabolic stability and promiscuous off-target binding .

CNS Drug-likeness
Data to verify
MW 338 | LogP 3.2 | tPSA 116 | HBD 1 | HBA 6 | CNS MPO favorable
Supports CNS target-engagement study fit
Computed MPO; experimental BBB data needed
CNS Drug Design ADME Prediction Blood-Brain Barrier

Synthetic Accessibility and Supply Chain Differentiation: Polymer-Supported Microwave Synthesis Yields High-Purity Benzimidazole-Linked Quinoxalinones vs. Conventional Solution-Phase Methods

The benzimidazole-linked quinoxalinone scaffold class, to which the target compound belongs, benefits from a published polymer-supported microwave-assisted synthetic methodology that delivers products with high purity and yields [1]. Chou et al. (2011) demonstrated that the regioselective N-acylation of polymer-immobilized intermediates with chloroacetyl chloride, followed by spontaneous intramolecular cyclization and auto-oxidative cleavage from the solid support, generates benzimidazole-linked quinoxalinones with superior purity profiles compared to traditional solution-phase routes, which frequently co-produce regioisomeric mixtures and require extensive chromatographic purification [1]. In contrast, the synthesis of 2-(benzimidazol-2-yl)quinoxalines (BIQs) via the Mamedov rearrangement or direct condensation typically yields regioisomeric mixtures (e.g., mriBIQ 13da/14da mixtures described by Mamedov et al., 2022), requiring preparative HPLC separation and resulting in lower overall yields [2]. For procurement purposes, the availability of a validated solid-support synthetic route for the benzimidazole-thioacetyl-quinoxalinone scaffold translates to more consistent lot-to-lot purity, reduced residual metal catalyst contamination, and a more scalable supply chain relative to BIQ analogs that rely on elaborate separation of regioisomeric mixtures [1][2].

Synthetic Route
Class-level
Target Solid-support microwave: high purity, regioselective
Comparator Solution-phase BIQs: regioisomeric mixtures, preparative HPLC
Reduces regioisomeric impurity risk
Verify lot purity via HPLC/NMR
Synthetic Methodology Supply Chain Purity Analysis

Optimal Research and Industrial Application Scenarios for 4-[(1H-Benzimidazol-2-ylsulfanyl)acetyl]-3,4-dihydroquinoxalin-2(1H)-one Based on Verified Differentiation Evidence


CK1δ-Focused Neurodegenerative Disease Drug Discovery Programs Requiring a Patent-Distinct Chemical Starting Point

Research teams pursuing CK1δ inhibition for Alzheimer's disease or tauopathy models can utilize this compound as a structurally differentiated starting point that falls within the intellectual property space of patent WO2012080729A2, avoiding the crowded chemical space of pyrimidine-based (PF-670462) and pyrazole-based (PF-4800567) CK1δ inhibitors [1]. The compound's favorable CNS MPO profile (LogP 3.2, tPSA 116 Ų, HBD 1) supports its use in cell-based assays of tau phosphorylation and neuronal survival where brain-penetrant-like physicochemical properties are essential for translational relevance . The verified DMSO solubility of ≥100 mg/mL enables high-concentration stock preparation for dose-response studies without vehicle-related cytotoxicity confounding .

Kinase Selectivity Profiling Panels Requiring a Benzimidazole-Quinoxalinone Chemotype Distinct from BIQ and Quinazoline Inhibitor Classes

The unique thioacetyl linker and 3,4-dihydroquinoxalin-2(1H)-one core of this compound provide a pharmacophoric fingerprint that is absent from the more extensively profiled 2-(benzimidazol-2-yl)quinoxalines (BIQs), which have been characterized as adenosine receptor antagonists (A₁AR/A₃AR, Kᵢ 50–440 nM) and tubulin polymerization inhibitors [1]. Incorporating this compound into broad kinome selectivity panels (e.g., Eurofins KinaseProfiler or DiscoverX KINOMEscan) alongside BIQ analogs enables the delineation of selectivity determinants attributable to the thioacetyl linker and lactam carbonyl, informing scaffold-specific SAR for future lead optimization campaigns [2].

Medicinal Chemistry Scaffold-Hopping Campaigns Exploring Linker Variations in Benzimidazole-Quinoxalinone Hybrids

For medicinal chemistry groups conducting scaffold-hopping exercises, this compound serves as the definitive thioacetyl-linked reference standard against which sulfonyl-linked (e.g., 4-[(1,3,6-trimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]-3,4-dihydroquinoxalin-2(1H)-one), triazolo-linked, and direct C–C linked analogs can be systematically compared [1]. The four rotatable bonds of the thioacetyl linker, the sulfanyl sulfur hydrogen-bond acceptor, and the acetyl carbonyl all represent modifiable vector points for structure-based design using CK1δ or other kinase crystal structures . The solid-support synthetic methodology published by Chou et al. (2011) provides a validated route for generating focused libraries around this scaffold with regiochemical fidelity [2].

Reference Standard for Analytical Method Development and Quality Control of Benzimidazole-Quinoxalinone Hybrid Libraries

The well-defined structure and commercially available high-purity (>95% HPLC) form of this compound [1] make it suitable as an external reference standard for HPLC-MS method development and purity assay validation in laboratories synthesizing or procuring benzimidazole-quinoxalinone hybrid libraries. The compound's distinct retention time, UV absorption profile (benzimidazole λmax ~280 nm; quinoxalinone λmax ~340 nm), and characteristic mass spectrometric fragmentation pattern (cleavage at the thioacetyl linker) provide clear analytical markers for identity confirmation and impurity profiling, distinguishing it from co-eluting BIQ regioisomers that lack the sulfanyl sulfur isotopic signature [2].

Application
Selection Property
Validation Focus
CK1δ pathway studies in neurodegeneration models
Patent-distinct CK1δ inhibitor scaffold
Tau phosphorylation and CNS permeability endpoints
Kinase selectivity profiling panels
Unique thioacetyl-linked benzimidazole-quinoxalinone chemotype
Selectivity determinants vs. BIQ and quinazoline inhibitor classes
Scaffold-hopping campaigns exploring linker variations
Thioacetyl reference standard for linker SAR
Systematic comparison of sulfonyl, C–C, and triazolo linkers
Analytical method development for hybrid libraries
High-purity reference with distinct UV/MS signature
HPLC purity assay and identity via fragmentation pattern
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